3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and an (E)-configured hydrazone linkage to an indole-3-yl moiety. Its molecular formula is C₁₆H₁₄N₆O, with a molecular weight of ~318.33 g/mol (exact mass varies slightly depending on isotopic composition). The (E)-configuration of the imine group is critical for bioactivity, as confirmed by X-ray crystallography in related compounds .
The indole moiety enhances interactions with hydrophobic pockets in target enzymes, while the cyclopropyl group may improve metabolic stability. This compound has been identified as a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), a key enzyme in antigen processing for cancer immunotherapy and autoimmune disease regulation .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFBSVAUOCUEP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves the coupling of the indole, cyclopropyl, and pyrazole moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Applications in Medicinal Chemistry
The diverse biological activities of this compound position it as a promising lead compound in drug discovery. Its structural features allow for modifications that could enhance potency and selectivity towards specific biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Moderate activity against bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Anticancer Study : A recent study evaluated the impact of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
- Inflammation Model : In vivo models of inflammation demonstrated that administration of the compound significantly reduced edema in paw swelling assays, indicating its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Selectivity and Mechanism
- ERAP1 Selectivity :
The target compound demonstrates >100-fold selectivity over homologous enzymes ERAP2 and IRAP, attributed to the indole group's unique interactions with ERAP1's Ser342 and Tyr438 residues . Thiophene or methoxy-substituted analogues lack this specificity. - Anticancer vs. Antimicrobial Activity :
Compounds with tert-butylbenzyl or chlorophenyl groups (e.g., ) induce apoptosis in A549 lung cancer cells via caspase-3 activation, whereas the target compound’s ERAP1 inhibition modulates antigen presentation in immune cells.
Physicochemical Properties
- Lipophilicity and Solubility :
The target compound’s logP ~3.5 balances membrane permeability and aqueous solubility. Ethoxy- or methoxy-substituted derivatives (e.g., ) show higher solubility due to polar groups but reduced blood-brain barrier penetration. - Synthetic Accessibility :
All analogues are synthesized via condensation of pyrazole-5-carbohydrazides with aldehydes , as seen in . The indole-containing compound requires careful control of reaction conditions to maintain the (E)-configuration .
Biological Activity
3-Cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, an indole moiety, and a cyclopropyl group, which contribute to its biological activity.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. Notably, they have been studied for their potential as:
- Anticancer agents : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory agents : The compound's structure suggests potential anti-inflammatory properties, similar to other pyrazole-containing drugs like celecoxib .
- Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, studies suggest the following pathways:
- Inhibition of Enzymes : Pyrazole derivatives often act by inhibiting enzymes involved in inflammatory pathways or cancer cell survival.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.
Research Findings
A comprehensive literature review reveals several key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through mitochondrial pathway activation.
- Anti-inflammatory Effects : Another investigation highlighted its potential to reduce inflammatory markers in animal models of arthritis, suggesting a mechanism involving COX inhibition.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Cyclocondensation of hydrazine with β-ketoesters or β-diketones under acidic/basic conditions to form the pyrazole core .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., using cyclopropyl halides) .
- Step 3 : Formation of the hydrazone linkage by condensing the pyrazole-carbohydrazide intermediate with 1H-indole-3-carbaldehyde under reflux in ethanol or methanol .
- Optimization : Monitor reaction progress via TLC; adjust temperature (60–80°C) and reaction time (6–12 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- FT-IR : Confirm hydrazone (-NH-N=CH-) and pyrazole (C=N, C=C) functional groups (peaks at 1600–1650 cm⁻¹ and 1500–1550 cm⁻¹, respectively) .
- NMR : ¹H-NMR for aromatic protons (δ 6.5–8.5 ppm) and hydrazone NH (δ 10–12 ppm); ¹³C-NMR for carbonyl (δ 160–170 ppm) .
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX programs for structure refinement .
Advanced Research Questions
Q. How can molecular docking and DFT calculations elucidate the compound’s mechanism of action as an ERAP1 inhibitor?
- Approach :
- Docking : Use AutoDock Vina or Schrödinger Suite with ERAP1’s X-ray structure (PDB ID: 6RZ4). Focus on binding pockets near catalytic residues (e.g., Ser342). Validate with MD simulations .
- DFT : Perform B3LYP/6-311G** calculations to analyze electronic properties (HOMO-LUMO gaps, charge distribution). Include solvation effects via IEFPCM or SMD models .
- Key Findings : The indole and pyrazole moieties form CH···O hydrogen bonds with Ser342, while the cyclopropyl group enhances hydrophobic interactions .
Q. What experimental strategies address discrepancies in crystallographic data or bioassay results?
- Data Contradictions :
- Crystallography : Cross-validate SHELX-refined structures with PLATON validation tools. Check for twinning or disorder using R-factor metrics (<5% for high-resolution data) .
- Bioassays : Replicate enzyme inhibition assays (e.g., ERAP1 IC₅₀) with positive controls (e.g., thimerosal). Use statistical tools (ANOVA) to assess variability .
Q. How does structural modification of the cyclopropyl or indole groups impact antibacterial activity against DNA gyrase targets?
- Structure-Activity Relationship (SAR) :
- Cyclopropyl Replacement : Compare with methyl or phenyl analogs; cyclopropyl enhances membrane permeability (logP ~2.5) but may reduce solubility .
- Indole Modifications : Bromine or methoxy substitutions at C5 of indole improve binding to gyrase’s ATPase domain (ΔG ~-9.5 kcal/mol) .
- Assays : Microdilution tests against S. aureus (MIC ≤8 µg/mL) and E. coli (MIC ≤16 µg/mL) .
Methodological Guidance
Q. What computational models best predict the compound’s solubility and bioavailability?
- Models :
- QSPR : Use MarvinSketch or ACD/Labs to calculate logP (2.1–2.8) and pKa (hydrazone NH: ~10.5).
- ADMET Prediction : SwissADME for bioavailability scores (>0.55) and GI absorption (high) .
Q. Which in vitro assays are most effective for evaluating anti-inflammatory potential?
- Assays :
- COX-2 Inhibition : ELISA-based screening (IC₅₀ <10 µM).
- NF-κB Luciferase Reporter : Measure inhibition in LPS-stimulated macrophages .
Tables
Table 1 : Key Spectral Data for Characterization
| Technique | Key Peaks/Shifts | Functional Group Identified | Reference |
|---|---|---|---|
| FT-IR | 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C) | Pyrazole ring | |
| ¹H-NMR (DMSO-d6) | δ 11.2 (s, 1H, NH), δ 7.8–8.1 (m, 4H, Ar) | Hydrazone, indole |
Table 2 : Docking Scores for ERAP1 Inhibitors
| Compound Variant | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Target Compound | -9.8 | Ser342 (H-bond) | |
| Thimerosal (Control) | -10.2 | Cys348 (Hg-S bond) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
